Boc-Tyr(tBu)-OH

Catalog No.
S679820
CAS No.
47375-34-8
M.F
C18H27NO5
M. Wt
337,42 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Tyr(tBu)-OH

CAS Number

47375-34-8

Product Name

Boc-Tyr(tBu)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

Molecular Formula

C18H27NO5

Molecular Weight

337,42 g/mole

InChI

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1

InChI Key

ZEQLLMOXFVKKCN-AWEZNQCLSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

47375-34-8;Boc-Tyr(tBu)-OH;Boc-O-tert-butyl-L-tyrosine;BOC-TYR(TBUL)-OH;(S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;N-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine;ST058403;C18H27NO5;(2S)-2-[(tert-butoxy)carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoicacid;Boc-Tyr(But)-OH;PubChem12288;AC1Q1MRY;Boc-O-tert-Butyl-L-Tyr-OH;15434_ALDRICH;SCHEMBL1311509;N-Boc-O-tert-butyl-L-tyrosine;15434_FLUKA;CTK4I9919;MolPort-001-793-122;MolPort-028-751-520;ZEQLLMOXFVKKCN-AWEZNQCLSA-N;ACT10826;ANW-30517;CB-363;MFCD00065598

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis:

  • Boc-Tyr(tBu)-OH is a protected amino acid, meaning its reactive groups are temporarily masked to prevent unwanted side reactions during peptide chain assembly.
  • The tert-butyloxycarbonyl (Boc) group protects the amino group, while the tert-butyl (tBu) group protects the side chain hydroxyl group of tyrosine.
  • This protection allows for the selective coupling of Boc-Tyr(tBu)-OH with other protected amino acids in a specific order to create the desired peptide sequence.

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Tyr(tBu)-OH is widely used in SPPS, a popular technique for synthesizing peptides.
  • In SPPS, the peptide is assembled on a solid support, with each amino acid being added sequentially. Boc-Tyr(tBu)-OH is particularly suited for this method due to the ease of removing its protecting groups using specific reagents.

Research Applications of Synthetic Peptides:

  • Peptides synthesized using Boc-Tyr(tBu)-OH can be used for various research purposes, including:
    • Studying protein-protein interactions
    • Developing new drugs and diagnostics
    • Probing cellular processes

Advantages of Boc-Tyr(tBu)-OH:

  • Boc-Tyr(tBu)-OH offers several advantages for peptide synthesis, including:
    • High purity and stability
    • Compatibility with standard SPPS protocols
    • Efficient coupling reactions

Boc-Tyr(tBu)-OH, also known as N-Boc-O-tert-butyl-L-tyrosine, is a synthetic building block commonly used in peptide synthesis []. It is derived from the naturally occurring amino acid L-tyrosine, with two protecting groups attached:

  • Boc (tert-Butyloxycarbonyl): Protects the amino group (N-terminus) of the tyrosine molecule.
  • tBu (tert-Butyl): Protects the side chain hydroxyl group (OH) of the tyrosine molecule.

Boc-Tyr(tBu)-OH plays a crucial role in the field of organic chemistry, particularly in the creation of peptides with specific amino acid sequences. These peptides can be used for various research applications, including drug discovery, enzyme studies, and protein engineering [].


Molecular Structure Analysis

The structure of Boc-Tyr(tBu)-OH consists of several key features:

  • Central carbon chain: The core of the molecule is a hydrocarbon chain with 18 carbons.
  • Aromatic ring: A six-membered benzene ring is attached to the chain, characteristic of the tyrosine side chain.
  • Amino group (protected): The N-terminus of the tyrosine is masked by the Boc group, a bulky carbamate moiety.
  • Carboxylic acid group: The C-terminus of the tyrosine is unmodified, retaining its acidic functionality (COOH).
  • Phenolic hydroxyl group (protected): The hydroxyl group (OH) on the tyrosine side chain is protected by the tBu group, preventing unwanted side reactions during peptide synthesis.

This protected form of tyrosine allows for the controlled addition of this amino acid during peptide chain assembly using solid-phase peptide synthesis (SPPS) techniques [].


Chemical Reactions Analysis

  • Deprotection: During SPPS, specific reagents remove the Boc and tBu protecting groups to reveal the free amino group and hydroxyl group of tyrosine, respectively. This allows the tyrosine to form a peptide bond with the next amino acid in the sequence [].

For example, cleavage of the Boc group might involve the use of trifluoroacetic acid (TFA):

Boc-Tyr(tBu)-OH + TFA -> H-Tyr(tBu)-OH + Boc-OH
  • Peptide bond formation: The deprotected amino group of Boc-Tyr(tBu)-OH reacts with the C-terminal carboxylic acid group of another activated amino acid to form a peptide bond. This process is repeated to build the desired peptide sequence [].

Physical And Chemical Properties Analysis

  • Appearance: White to slight yellow or beige powder [].
  • Molecular weight: 337.41 g/mol [].
  • Melting point: 113-116 °C [].
  • Solubility: Clearly soluble in dimethylformamide (DMF) [].
  • Storage: Recommended storage temperature is 2-30 °C [].

Boc-Tyr(tBu)-OH itself does not possess a specific mechanism of action. It functions as a building block for creating peptides with diverse functionalities. The specific mechanism of action of the resulting peptide depends on its amino acid sequence and intended use.

While extensive safety data is not readily available for Boc-Tyr(tBu)-OH, some general precautions should be taken when handling this compound:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Avoid inhalation, ingestion, and skin contact.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.

XLogP3

2.8

Wikipedia

Boc-O-tert-butyl-L-tyrosine

Dates

Modify: 2023-08-15

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